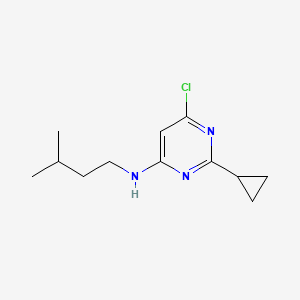

6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine

Descripción general

Descripción

6-chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H18ClN3 and its molecular weight is 239.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-Chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine is a synthetic compound belonging to the pyrimidine class, which has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C11H15ClN4

- Molecular Weight : 240.72 g/mol

The compound acts primarily as a kinase inhibitor, targeting specific pathways involved in cellular signaling. Notably, it has been shown to inhibit the ITK (Interleukin-2-inducible T-cell kinase) pathway, which plays a crucial role in T-cell activation and function. This inhibition can lead to altered immune responses, making it a candidate for treating autoimmune diseases and certain cancers.

In Vitro Studies

- ITK Inhibition : Research indicates that this compound effectively inhibits ITK activity, leading to reduced phosphorylation of downstream targets such as PLCγ1 (Phospholipase C gamma 1) and subsequent decreases in calcium mobilization and cytokine production in T-cells .

- Selectivity : The compound exhibits selectivity for ITK over other kinases, minimizing off-target effects. This selectivity is critical for developing therapeutics with fewer side effects.

In Vivo Studies

- Animal Models : In murine models of allergic asthma, administration of the compound resulted in decreased airway hyperresponsiveness and inflammation, suggesting potential for treating allergic conditions .

- Cancer Models : Studies involving xenograft models have demonstrated that the compound can enhance anti-tumor immunity by promoting Th1 differentiation in T-cells, which is beneficial for cancer immunotherapy .

Case Studies

- Atopic Dermatitis : A clinical study involving patients with moderate to severe atopic dermatitis highlighted the efficacy of the compound in reducing disease severity by modulating T-cell responses .

- Cancer Immunotherapy : In a trial assessing the impact of ITK inhibitors on tumor growth in mice, results showed that treatment with this compound led to significant tumor regression compared to controls, indicating its potential as a therapeutic agent in oncology .

Data Table

Propiedades

IUPAC Name |

6-chloro-2-cyclopropyl-N-(3-methylbutyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3/c1-8(2)5-6-14-11-7-10(13)15-12(16-11)9-3-4-9/h7-9H,3-6H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBYBGOJBKESQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.